molecular formula C18H22ClN3O B2969863 3-(4-chlorophenyl)-1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)azepane CAS No. 1786203-29-9

3-(4-chlorophenyl)-1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)azepane

Cat. No.: B2969863
CAS No.: 1786203-29-9
M. Wt: 331.84
InChI Key: OQUNMHGRRWCRDK-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)azepane is a synthetic organic compound that belongs to the class of azepanes. Azepanes are seven-membered nitrogen-containing heterocycles. This compound features a 4-chlorophenyl group, a 3,5-dimethyl-1H-pyrazole moiety, and an azepane ring, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)azepane typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: Starting from appropriate diketones and hydrazines.

    Attachment of the 4-chlorophenyl group: Through electrophilic aromatic substitution or coupling reactions.

    Formation of the azepane ring: Via cyclization reactions involving nitrogen-containing precursors.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the azepane nitrogen.

    Reduction: Reduction reactions could target the carbonyl group or the aromatic ring.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic ring and the pyrazole moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic ring or pyrazole moiety.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications, such as in drug development for targeting specific biological pathways.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidine: A similar compound with a six-membered piperidine ring instead of the seven-membered azepane.

    3-(4-chlorophenyl)-1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)morpholine: Featuring a morpholine ring.

Uniqueness

The seven-membered azepane ring in 3-(4-chlorophenyl)-1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)azepane may confer unique steric and electronic properties, potentially leading to different biological activities or chemical reactivity compared to its six-membered counterparts.

Properties

IUPAC Name

[3-(4-chlorophenyl)azepan-1-yl]-(3,5-dimethyl-1H-pyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O/c1-12-17(13(2)21-20-12)18(23)22-10-4-3-5-15(11-22)14-6-8-16(19)9-7-14/h6-9,15H,3-5,10-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUNMHGRRWCRDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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